Human sEH Inhibitory Potency of Trimethyladamantyl-Urea Scaffold vs. Unsubstituted Adamantyl-Urea
The 3,5,7-trimethyladamantane scaffold confers a human sEH IC₅₀ that is approximately 3-fold less potent than the corresponding monomethyl analog (1a: IC₅₀ = 0.5 nM) and approximately 1.5-fold less potent than the unsubstituted parent diadamantyl urea (DAU: IC₅₀ = 1.1 nM), but retains single-digit nanomolar potency (3a: IC₅₀ = 1.6 nM) [1]. This represents a critical distinction: the trimethylated scaffold maintains potent human sEH inhibition while simultaneously conferring species selectivity that is absent in the unsubstituted and monomethyl analogs. Compounds with three methyl substituents in adamantane were very poor inhibitors of murine sEH while remaining very potent against human sEH, a species-divergent behavior not observed with the unsubstituted adamantane [1].
| Evidence Dimension | Human soluble epoxide hydrolase (sEH) inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 1.6 nM (inferred from symmetric urea 3a bearing 3,5,7-trimethyladamantane on both urea nitrogens; the target compound bears this group on one urea nitrogen and an ethyl 4-benzoate phenyl on the other, which may alter potency) |
| Comparator Or Baseline | Unsubstituted diadamantyl urea (DAU): IC₅₀ = 1.1 nM; Monomethyl analog (1a): IC₅₀ = 0.5 nM; Dimethyl analog (2a): IC₅₀ = 1.1 nM |
| Quantified Difference | Trimethyl (3a) is 3.2-fold less potent than monomethyl (1a) and 1.5-fold less potent than unsubstituted DAU, but retains potent (low nanomolar) human sEH inhibition. Critically, the trimethyl scaffold is ~100-fold selective for human over murine sEH, whereas unsubstituted compounds show minimal species selectivity [1]. |
| Conditions | Fluorescent assay using recombinant human sEH and PHOME substrate; recombinant murine sEH assay; pH 7.4, 37°C. Data from Burmistrov et al. (2017) Table 1 and accompanying text. |
Why This Matters
The trimethyladamantyl modification introduces a human-selective inhibition window that is valuable for studies requiring discrimination between human and rodent sEH pharmacology, a property not offered by unsubstituted adamantyl-ureas.
- [1] Burmistrov V, Morisseau C, Harris TR, Butov G, Hammock BD. Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorg Chem. 2017;76:510–527. doi:10.1016/j.bioorg.2017.12.024. View Source
